Tuberactinomycin

説明

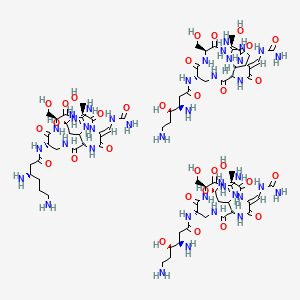

Molecular Composition and Formula

The molecular composition of tuberactinomycin compounds reveals their complex peptidic nature through distinctive elemental compositions and molecular formulas that reflect their unique structural characteristics. This compound B, which is structurally identical to viomycin, possesses the molecular formula C25H43N13O10 with a molecular weight of 685.7 grams per mole. In contrast, this compound A exhibits the molecular formula C25H43N13O11, indicating the presence of an additional oxygen atom, resulting in a molecular weight of 701.69 grams per mole. The elemental composition of this compound A demonstrates a carbon content of 42.79%, hydrogen content of 6.18%, nitrogen content of 25.95%, and oxygen content of 25.08%.

The high nitrogen content observed in these compounds, approaching approximately 26% by mass, reflects the extensive presence of amino and guanidino functional groups throughout their molecular structures. This elevated nitrogen content is particularly significant as it exceeds that found in most conventional peptides and proteins, highlighting the unique chemical nature of the this compound family. The molecular weight distribution among different this compound variants indicates subtle but important structural variations that affect their overall mass profiles while maintaining similar carbon skeleton architectures.

Table 1: Molecular Properties of this compound Variants

| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) |

|---|---|---|---|---|---|---|

| This compound A | C25H43N13O11 | 701.69 | 42.79 | 6.18 | 25.95 | 25.08 |

| This compound B | C25H43N13O10 | 685.7 | - | - | - | - |

| This compound N | C25H43N13O10 | 685.69 | - | - | - | - |

特性

CAS番号 |

11075-36-8 |

|---|---|

分子式 |

C75H129N39O31 |

分子量 |

2073.099 |

IUPAC名 |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide |

InChI |

InChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1 |

InChIキー |

NLFFJIIRAGZISV-LKMNLCDCSA-N |

SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N |

同義語 |

tuberactinomycin |

製品の起源 |

United States |

科学的研究の応用

Clinical Applications

-

Treatment of Tuberculosis :

- Tuberactinomycins are primarily used as second-line treatments for MDR-TB. Their effectiveness against resistant strains has made them essential in regions with high TB prevalence .

- Despite being effective, they are associated with side effects such as nephrotoxicity and ototoxicity, leading to careful consideration in patient selection .

-

Potential for Other Infections :

- Research indicates that tuberactinomycins may be effective against other resistant bacterial infections, including those caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .

- Their unique mechanism has prompted investigations into their use as lead compounds for developing new antibiotics targeting different bacterial pathogens.

Case Study 1: Efficacy Against MDR-TB

A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with capreomycin as part of a combination therapy regimen. The study highlighted the importance of monitoring for side effects while ensuring effective treatment outcomes .

Case Study 2: Resistance Mechanisms

Research has identified specific mutations in M. tuberculosis that confer resistance to tuberactinomycins. These mutations often occur in genes encoding ribosomal RNA or TlyA, indicating a need for ongoing surveillance and adaptation of treatment protocols to address emerging resistance .

類似化合物との比較

Chemical Structures

| Compound | Core Structure | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent |

|---|---|---|---|---|---|

| Viomycin | Cyclic pentapeptide | β-lysine | L-tuberactidine | α,β-dehydroalanine | D-serine |

| Capreomycin | Cyclic pentapeptide | β-lysine | L-capreomycidine | α,β-dehydroalanine | Urea moiety |

| Enviomycin | Cyclic pentapeptide | β-lysine | L-tuberactidine | α,β-dehydroalanine | Sulfate group |

Key Differences :

- Capreomycin replaces L-tuberactidine (viomycin) with L-capreomycidine, altering ribosomal binding affinity .

- Enviomycin (tuberactinomycin N/O) contains a sulfate group at R4, enhancing solubility but reducing potency compared to viomycin .

Mechanisms of Action and Resistance

Ribosomal Targeting

- Binding Site: All tuberactinomycins bind at the 30S-50S ribosomal interface, interacting with helix 44 (16S rRNA) and helix 69 (23S rRNA). Viomycin and capreomycin induce conformational changes that block tRNA movement .

- Species Specificity: Mycobacterium tuberculosis ribosomes have structural variations (e.g., 16S rRNA methylation) that reduce this compound binding compared to E. coli or Thermus thermophilus .

Resistance Mechanisms

Clinical Implications : Cross-resistance between viomycin, capreomycin, and kanamycin is common due to shared rRNA modification pathways .

Pharmacological and Clinical Profiles

Antimicrobial Spectrum

- Viomycin : Active against M. tuberculosis, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

- Capreomycin : Retains anti-TB activity and shows in vitro inhibition of SARS-CoV-2 .

- Enviomycin : Primarily used in Japan for TB; less potent than viomycin due to solubility-driven pharmacokinetic limitations .

準備方法

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

The core structure of tuberactinomycins, including viomycin and capreomycin, is synthesized via a non-ribosomal peptide synthetase (NRPS) system. The ~36.3 kb viomycin biosynthetic gene cluster in Streptomyces vinaceus and Streptomyces sp. ATCC 11861 encodes 20 open reading frames (ORFs) responsible for peptide assembly, modification, export, and self-resistance. The NRPS machinery includes VioA, VioI, VioF, and VioG, which sequentially incorporate L-serine and non-proteinogenic amino acids such as 2,3-diaminopropionate (DAP), L-capreomycidine, and β-ureidodehydroalanine into a pentapeptide backbone. Cyclization of the pentapeptide is followed by post-assembly modifications:

-

VioJ introduces a desaturation in the cyclic structure.

-

VioL mediates carbamoylation.

-

VioM/VioO catalyzes N-acylation.

These steps yield the final bioactive compound, which exhibits potent anti-mycobacterial activity by targeting the 70S ribosome.

Table 1: Key Genes in the Viomycin Biosynthesis Cluster

Biosynthesis of Non-Proteinogenic Amino Acids

The unusual amino acids in tuberactinomycins are synthesized through dedicated pathways within the gene cluster:

-

L-Capreomycidine : Derived from L-arginine via hydroxylation and cyclization by VioP.

-

β-Ureidodehydroalanine : Formed by oxidative deamination of DAP.

-

β-Lysine : Produced via a lysine 2,3-aminomutase homolog encoded in the cluster.

These pathways ensure the availability of specialized building blocks for NRPS assembly, a feature critical for the structural integrity and bioactivity of tuberactinomycins.

Genetic Engineering and Strain Optimization

Cluster Manipulation for Enhanced Production

Inactivation of the vioA gene in Streptomyces sp. ATCC 11861 abolishes viomycin production, confirming its essential role in biosynthesis. Modern genetic tools, such as CRISPR-Cas9, enable targeted modifications to:

Combinatorial Biosynthesis

The modularity of NRPS systems allows for the generation of novel this compound analogs. By swapping adenylation domains in VioA or VioI, researchers can incorporate alternative amino acids into the peptide backbone, potentially improving pharmacokinetics or reducing toxicity. For example, substituting L-capreomycidine with synthetic analogs has yielded derivatives with enhanced ribosomal binding affinity.

Chemical Synthesis of this compound Components

Total Synthesis Challenges

The structural complexity of tuberactinomycins—particularly the cyclic pentapeptide core and non-proteinogenic amino acids—poses significant synthetic challenges. Early efforts focused on synthesizing individual components:

Table 2: Synthetic Routes for Key Amino Acids

Semi-Synthetic Modifications

Chemical modifications of natural tuberactinomycins have yielded analogs with improved properties:

-

Carbamoylation : Introducing carbamoyl groups via VioL homologs enhances ribosomal binding.

-

N-Acylation : Fatty acid side chains added by VioM/VioO improve membrane permeability.

Fermentation and Production Optimization

Culture Conditions

Viomycin production in Streptomyces is optimized under specific fermentation conditions:

Downstream Processing

After fermentation, viomycin is isolated via:

-

Centrifugation : Removal of mycelia.

-

Ion-Exchange Chromatography : Purification using cationic resins.

Analytical Methods for Quality Control

Structural Characterization

Q & A

Q. What experimental models are optimal for assessing Tuberactinomycin’s anti-mycobacterial activity in vitro?

Q. How to validate this compound’s ribosomal binding specificity?

Methodological Answer: Employ cryo-EM to resolve 70S ribosome-Tuberactinomycin complexes at <3Å resolution. Compare binding sites with capreomycin/viomycin using PyMOL structural overlays. Validate via ribosomal RNA (rRNA) methylation assays (e.g., Rv3266 methyltransferase activity inhibition) .

Q. What are common pitfalls in synthesizing this compound analogs for structure-activity studies?

Methodological Answer: Avoid incomplete cyclization during solid-phase peptide synthesis (SPPS) by optimizing coupling reagents (HATU/DIPEA) and deprotection steps. Use LC-MS to confirm cyclic peptide integrity. Note: Non-ribosomal peptide synthetase (NRPS) pathways in Streptomyces may limit synthetic yield .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy between in vitro and murine TB models?

Methodological Answer: Analyze pharmacokinetic variables:

Q. What methodologies identify novel resistance mechanisms beyond Rv3266 methylation?

Methodological Answer: Perform whole-genome sequencing of M. tuberculosis isolates with induced this compound resistance. Use CRISPR interference to knockdown putative resistance genes (e.g., efflux pumps, rRNA mutations). Validate via RNA-Seq and proteomic profiling .

Q. How to design a study evaluating this compound’s synergy with bedaquiline against multidrug-resistant TB (MDR-TB)?

Methodological Answer:

- Experimental Design : Checkerboard assay for fractional inhibitory concentration (FIC) index calculation.

- Endpoints : Synergy (FIC ≤0.5), indifference (0.5–4), antagonism (>4).

- Validation : Murine model with CFU counts and histopathology. Caution: Monitor hepatotoxicity via ALT/AST levels due to additive mitochondrial effects .

Data Contradiction & Validation

Q. How to address discrepancies in this compound’s cytotoxicity across cell lines?

Methodological Answer: Standardize assays using primary human hepatocytes (e.g., HepaRG) and HEK293 cells. Control for batch-specific serum components and cell passage number. Use MTT and LDH assays in parallel. Reference conflicting HepG2 vs. Vero cell data .

Q. What statistical approaches are appropriate for meta-analyzing historical this compound clinical trial data?

Methodological Answer: Apply random-effects models to account for heterogeneity in dosing, patient demographics, and TB strains. Use GRADE criteria to assess evidence quality. Highlight publication bias via funnel plots .

Implications of WHO Delisting (2021)

Q. How does WHO’s removal of this compound from the Essential Medicines List impact preclinical research priorities?

Methodological Answer: Redirect focus to:

- Mechanistic Salvage : Repurposing for non-TB mycobacteria (e.g., M. abscessus).

- Combination Therapy : Synergy with newer agents (pretomanid, delamanid).

- Policy Analysis : Compare access barriers in high-TB-burden regions pre/post-delisting .

Tables for Rapid Reference

Table 1 : Key Structural Features of this compound Antibiotics

| Feature | Viomycin | Capreomycin |

|---|---|---|

| Cyclic Peptide | 4-amino acids | 5-amino acids |

| Target | 70S Ribosome | 70S Ribosome |

| Resistance Gene | Rv3266 | Rv1694 |

| MIC Range (µg/mL) | 0.5–2 | 1–4 |

| Source: Laughlin & Conn, 2022 |

Table 2 : Common Methodological Errors in this compound Studies

| Error Type | Solution |

|---|---|

| Incomplete analog synthesis | Validate via NMR/HPLC-MS |

| Overlooked PK variability | Use PK/PD modeling |

| Uncontrolled cytotoxicity | Standardize cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。